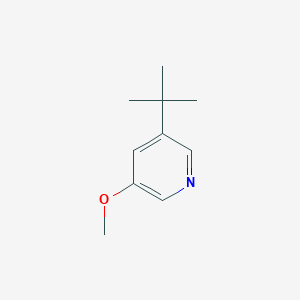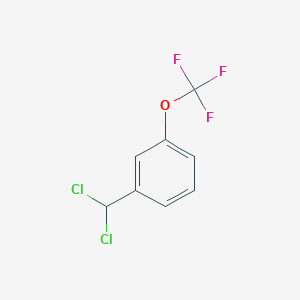
5-Aminooxane-2-carboxamide;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Aminooxane-2-carboxamide;hydrochloride is a chemical compound with significant relevance in organic and medicinal chemistry. It is known for its utility in synthesizing peptides, lactams, and various bioactive products with potential anticancer, antifungal, and antibacterial properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Aminooxane-2-carboxamide;hydrochloride typically involves the amidation of carboxylic acid substrates. This process can be carried out using various methods, including catalytic amidation, non-catalytic amidation, and transamidation . The activation of carboxylic acid is a crucial step, often achieved through the use of catalysts or coupling reagents to convert the carboxylic acid into more active intermediates such as anhydrides, acyl imidazoles, or acyl halides .
Industrial Production Methods
Industrial production of this compound may involve large-scale amidation processes, utilizing efficient catalytic protocols to ensure high yields and minimal by-products. The formation of water as the only by-product in catalytic amidation makes it an environmentally friendly method .
Analyse Des Réactions Chimiques
Types of Reactions
5-Aminooxane-2-carboxamide;hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxane derivatives, while reduction may produce amino derivatives .
Applications De Recherche Scientifique
5-Aminooxane-2-carboxamide;hydrochloride has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of 5-Aminooxane-2-carboxamide;hydrochloride involves its interaction with specific molecular targets and pathways. It may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Aminoimidazole-4-carboxamide ribonucleotide (AICAR): An intermediate in the generation of inosine monophosphate, capable of stimulating AMP-dependent protein kinase (AMPK) activity.
Oseltamivir carboxamides: Used in the synthesis of antiviral agents with potential activity against influenza.
Uniqueness
5-Aminooxane-2-carboxamide;hydrochloride is unique due to its specific chemical structure and the range of reactions it can undergo. Its ability to form bioactive products with anticancer, antifungal, and antibacterial properties sets it apart from other similar compounds .
Propriétés
Formule moléculaire |
C6H13ClN2O2 |
|---|---|
Poids moléculaire |
180.63 g/mol |
Nom IUPAC |
5-aminooxane-2-carboxamide;hydrochloride |
InChI |
InChI=1S/C6H12N2O2.ClH/c7-4-1-2-5(6(8)9)10-3-4;/h4-5H,1-3,7H2,(H2,8,9);1H |
Clé InChI |
HCCHKTLBHIQDLQ-UHFFFAOYSA-N |
SMILES canonique |
C1CC(OCC1N)C(=O)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 6-Chloro-7-methyl-1H-imidazo[4,5-b]pyridine-2-carboxylate](/img/structure/B13680878.png)




![[(3R,4R)-3-(Boc-amino)tetrahydro-2H-pyran-4-yl]methanol](/img/structure/B13680892.png)





![1-[4-(Trifluoromethoxy)benzyl]azetidine](/img/structure/B13680923.png)


